N-Methylbenzylamine
Description
Significance of Secondary Amines in Organic Chemistry
Secondary amines are a class of organic compounds where the nitrogen atom is bonded to two organic substituents and one hydrogen atom. fiveable.mewikipedia.org This structure imparts distinct properties that make them highly valuable in organic synthesis. They can act as nucleophiles, participating in reactions to form new carbon-nitrogen bonds, a fundamental process in the construction of many organic molecules. unacademy.comenamine.net Secondary amines are key reagents in various chemical transformations, including alkylation, acylation, and the formation of enamines. cymitquimica.comwikipedia.org Their ability to form hydrogen bonds also influences their physical properties and reactivity. wikipedia.org The versatility of secondary amines makes them indispensable in medicinal chemistry and the synthesis of a wide range of organic compounds. unacademy.comenamine.net
Historical Context of N-Methylbenzylamine in Synthetic Endeavors
While early research into this compound dates back to at least 1945, its utility as a synthetic intermediate has become increasingly recognized over time. acs.org Historically, its synthesis has been achieved through various methods, including the reaction of benzyl (B1604629) chloride with methylamine (B109427) and the reductive amination of benzaldehyde (B42025) with methylamine. guidechem.comsincerechemicals.com A notable early application involved its use in the synthesis of other this compound derivatives. acs.org Over the years, research has expanded to explore its role as a precursor in the synthesis of more complex and functionally diverse molecules, highlighting its enduring importance in organic chemistry.
Scope and Research Trajectory of this compound Studies
Current research on this compound is multifaceted, spanning across several key areas of chemical science. A significant focus remains on its application as a building block in the synthesis of pharmaceutical intermediates. chemimpex.comguidechem.comprocurementresource.com For instance, it is a key component in the production of certain medications. procurementresource.comalkylamines.com The agrochemical industry also utilizes this compound as a precursor for pesticides and herbicides. chemimpex.comprocurementresource.comstobec.com Furthermore, its role in materials science is being explored for the creation of specialty polymers and as a component in corrosion inhibitors and surfactants. chemimpex.com Studies also delve into its catalytic activity and its use as a reagent in analytical chemistry. chemimpex.comlookchem.com The ongoing investigation into the thermodynamic properties and molecular interactions of this compound in binary mixtures further underscores the continuous effort to understand and harness its chemical behavior for various applications. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 184-189 °C |
| Melting Point | -24 °C |
| Density | 0.939 g/mL at 25 °C |
| Flash Point | 77 °C (closed cup) |
| Water Solubility | 65 g/L at 20 °C |
| CAS Number | 103-67-3 |
Note: The physical properties listed are approximate values and may vary slightly. chemimpex.comprocurementresource.comalkylamines.comlookchem.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRFSMVIUAEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13426-94-3 (hydrochloride) | |
| Record name | N-Methylbenzylamine | |
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DSSTOX Substance ID |
DTXSID9048439 | |
| Record name | N-Methylbenzylamine | |
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Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | N-Methylbenzylamine | |
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Vapor Pressure |
0.65 [mmHg] | |
| Record name | N-Methylbenzylamine | |
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CAS No. |
103-67-3 | |
| Record name | N-Methylbenzylamine | |
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| Record name | N-Methylbenzylamine | |
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| Record name | N-METHYLBENZYLAMINE | |
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| Record name | Benzenemethanamine, N-methyl- | |
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| Record name | N-Methylbenzylamine | |
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| Record name | Benzyl(methyl)amine | |
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| Record name | N-Methylbenzylamine | |
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Advanced Synthetic Methodologies and Chemical Transformations of N Methylbenzylamine
Reductive Amination Strategies for N-Methylbenzylamine Synthesis
Reductive amination, also known as reductive alkylation, is a highly efficient method for forming amines. wikipedia.org It involves the reaction of a carbonyl compound, in this case, benzaldehyde (B42025), with an amine, methylamine (B109427), to form an intermediate imine, which is subsequently reduced to the target secondary amine, this compound. wikipedia.orglibretexts.org This one-pot reaction is valued in green chemistry for its potential to be catalytic and proceed under mild conditions. wikipedia.org
Mechanism and Stereoselectivity in Reductive Amination
The synthesis of this compound via reductive amination proceeds through a two-step mechanism. wikipedia.orgvaia.com
Imine Formation : The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of benzaldehyde. This is followed by the dehydration of the resulting hemiaminal intermediate to form an N-benzylidenemethylamine (an imine or Schiff base). wikipedia.orglibretexts.orgvaia.com This step is reversible, and the equilibrium can be shifted towards the imine by removing the water formed during the reaction. wikipedia.org
Reduction : The C=N double bond of the imine is then reduced to a single bond, yielding the final product, this compound. vaia.com This reduction can be achieved using various reducing agents. libretexts.org
A potential side reaction is the further reaction of the newly formed this compound with another molecule of benzaldehyde. This can lead to the formation of a tertiary amine, N-methyldibenzylamine, through a second reductive amination sequence. vaia.com
Stereoselectivity becomes a crucial factor when synthesizing chiral amines. While this compound itself is achiral, the principles of asymmetric reductive amination are vital for producing related chiral compounds. Asymmetric synthesis can be achieved by using a chiral catalyst during the reduction of the imine, which can lead to an enantiomerically pure or enriched amine product. wikipedia.org However, achieving high stereoselectivity can be challenging due to factors like the potential for E/Z isomerism in acyclic imines. wikipedia.org
Catalytic Systems for Reductive Amination
The choice of catalyst is critical for the efficiency and selectivity of the reductive amination process. jocpr.comrsc.org Various transition metal-based systems have been developed for this purpose, with molecular hydrogen often serving as a green reducing agent. rsc.orgresearchgate.net
Palladium (Pd) Catalysts : Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of imines in reductive amination. researchgate.netgoogle.com Studies have shown that the selectivity towards the desired amine is a function of the metal dispersion on the catalyst support. researchgate.net A catalytic system composed of Pd/C and chloroform (B151607) has been reported to be effective for preparing N-monosubstituted benzylamines with high yield (up to 95%) under mild, ambient temperature and pressure conditions. google.com
Nickel (Ni) Catalysts : Raney Ni is another common catalyst used in reductive amination due to its high activity. mdpi.com It has proven suitable for the reductive amination of benzaldehyde. mdpi.com
Platinum (Pt) Catalysts : Platinum-based catalysts, such as unsupported Pt nanowires, have demonstrated high activity and selectivity in the direct reductive amination of aldehydes under mild conditions. mdpi.com The selectivity can be influenced by reaction parameters like temperature. mdpi.com
Ruthenium (Ru) Catalysts : Ruthenium catalysts, for instance, Ru/C, have also been examined. The nature of the metal itself plays a significant role in determining the selectivity of the reaction. researchgate.net A Ru/NiO nanocatalyst has been shown to be efficient for the conversion of benzaldehyde to N-benzylidenebenzylamine, a related imine. acs.org
Cobalt (Co) Catalysts : A nitrogen-doped carbon-supported cobalt catalyst (Co/N-C-800) has been identified as highly active for the reductive amination of various carbonyl compounds, achieving excellent yields under mild conditions and showing performance comparable to or better than some noble metal catalysts. researchgate.net
The table below summarizes the performance of various catalytic systems in reductive amination reactions related to benzaldehyde.
| Catalyst System | Reactants | Product | Key Findings | Reference |
| Pd/C and Chloroform | Benzaldehyde derivatives and primary amines | N-monosubstituted benzylamine (B48309) | High yield (up to 95%) and selectivity at normal temperature and pressure. | google.com |
| Pt Nanowires | Benzaldehyde and Ammonia (B1221849) | Dibenzylamine | High selectivity (93.3%) at 80 °C. | mdpi.com |
| Co/N-C-800 | Carbonyl compounds and Ammonia | Primary amines | Excellent yields (82.8–99.6%) under mild conditions. | researchgate.net |
| Ru/NiO | Benzaldehyde and Ammonia | N-benzylidenebenzylamine | Full conversion of benzaldehyde with 91.5% selectivity to the imine. | acs.org |
Alkylation Approaches in this compound Synthesis
An alternative route to this compound is the direct alkylation of a primary amine, benzylamine, with a methylating agent. While conceptually simple, this method presents significant challenges, primarily the lack of selectivity. masterorganicchemistry.compressbooks.pub
Controlled Monoalkylation Techniques
Direct alkylation of benzylamine with a reagent like methyl iodide often leads to a mixture of products. masterorganicchemistry.com The desired secondary amine (this compound) is formed, but the reaction can proceed further to produce the tertiary amine (N,N-dimethylbenzylamine) and even a quaternary ammonium (B1175870) salt. pressbooks.pubmasterorganicchemistry.com This occurs because the product, this compound, is also a nucleophile and can compete with the starting material for the alkylating agent. acs.org
Achieving selective monoalkylation requires specific strategies to prevent these subsequent reactions. acs.org Some approaches include:
Using a Large Excess of the Starting Amine : This stoichiometric control ensures the alkylating agent is more likely to react with the abundant primary amine rather than the newly formed secondary amine. However, this is often impractical and inefficient.
"Borrowing Hydrogen" Methodology : Catalytic systems, often involving iridium or ruthenium complexes, can facilitate the N-alkylation of amines with alcohols. organic-chemistry.org This method avoids the use of reactive alkyl halides.
Use of Specific Bases : Cesium-based bases, like cesium carbonate or cesium hydroxide, have been shown to promote selective mono-N-alkylation by suppressing the overalkylation of the secondary amine product. organic-chemistry.orgresearchgate.net
Amine Hydrohalide Strategy : Performing the alkylation on the hydrobromide salt of the primary amine under controlled conditions can allow for selective deprotonation and reaction of the primary amine, while the secondary amine product remains protonated and unreactive. researchgate.net
Self-Limiting Alkylation Chemistry : Novel methods using N-aminopyridinium salts as ammonia surrogates have been developed. These methods proceed via transient, highly nucleophilic intermediates that, once alkylated, become less reactive, thus preventing overalkylation. acs.orgnih.gov
Challenges in Preventing Overalkylation
The primary challenge in the synthesis of secondary amines via alkylation is preventing overalkylation. acs.orgnih.gov This issue stems from the fact that the nucleophilicity of the nitrogen atom often increases upon alkylation. acs.org The secondary amine product is frequently more nucleophilic than the primary amine starting material, making it more reactive towards the alkylating agent. masterorganicchemistry.comacs.org
This leads to a cascade of reactions where the primary amine is converted to a secondary amine, which is then rapidly converted to a tertiary amine, and so on. pressbooks.pub Separating the resulting mixture of primary, secondary, and tertiary amines, along with the quaternary ammonium salt, can be difficult and leads to low yields of the desired monoalkylated product. masterorganicchemistry.comgoogle.com This lack of selectivity makes direct alkylation a less favored method for the clean synthesis of secondary amines like this compound unless specific control strategies are employed. masterorganicchemistry.com
Asymmetric Synthesis and Chiral Applications
While this compound itself is achiral, its α-methylated analogue, N-benzyl-α-methylbenzylamine, is a key chiral compound. The principles of its synthesis and its applications highlight the importance of stereocontrol in amine chemistry. Chiral benzylamine derivatives are valuable as chiral auxiliaries and reagents in asymmetric synthesis. google.com
The asymmetric synthesis of chiral N-alkylated benzylamines can be achieved through several routes. One common method is the asymmetric hydrogenation of the corresponding imine using chiral catalysts, such as those based on iridium or zirconocene (B1252598) complexes, although these may not always provide high enantiomeric excess (ee). acs.org Another approach involves the classical resolution of a racemic amine mixture using a chiral acid. acs.org
Chiral N-benzyl-α-methylbenzylamine has found significant utility as a resolving agent for β-hydroxy carboxylic acids. acs.org Furthermore, the lithium amide derived from this chiral amine is used for asymmetric deprotonations of prochiral ketones in stereoselective aldol (B89426) reactions and in asymmetric Michael additions. acs.orgnih.gov The ability to synthesize enantiomerically pure versions of these amines is crucial for their application in the production of pharmaceuticals, such as HIV protease inhibitors. acs.org For instance, recombinant E. coli expressing ω-transaminase has been used for the asymmetric synthesis of (S)-α-methylbenzylamine from acetophenone. tandfonline.com
The table below presents findings from various studies on the asymmetric synthesis of chiral amines related to this compound.
| Chiral Amine | Synthetic Method | Catalyst/Reagent | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |
| N-benzyl-R-methyl benzylamine | Asymmetric hydrogenation of imine | Optically active zirconocene complexes | 76% ee | acs.org |
| N-benzyl-R-methyl benzylamine | Asymmetric hydrogenation of imine | Iridium complexes | 90% ee | acs.org |
| (3R,4R)-amine | Asymmetric reductive amination | Iridium catalyst 4 | 72% ee, 95% de | rsc.org |
| (S)-α-Methylbenzylamine | Whole-cell biocatalysis | ω-Transaminase | Not specified, but enantiomerically pure (S)-form is the goal | tandfonline.com |
This compound as a Chiral Auxiliary in Enantioselective Processes
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with a high degree of stereocontrol. This compound, particularly its α-methylated analogue, (S)-(-)-α-methylbenzylamine, has proven to be an effective chiral auxiliary in a variety of chemical transformations. beilstein-journals.orgresearchgate.net Its role is to induce facial selectivity in reactions at a prochiral center, leading to the preferential formation of one diastereomer over the other.
Diastereoselective Synthesis Utilizing this compound Derivatives
The application of this compound derivatives as chiral auxiliaries is well-documented in diastereoselective reactions. For instance, the conjugate addition of lithium amides derived from chiral N-benzyl-N-α-methylbenzylamine to α,β-unsaturated esters has been shown to proceed with excellent stereoselectivity. beilstein-journals.org In one study, the addition of lithium (R)-N-benzyl-N-α-methylbenzylamide to an α,β-unsaturated ester yielded the corresponding cis-amino ester as a single diastereomer in high yield. beilstein-journals.org This high level of diastereoselectivity is attributed to the steric influence of the α-methyl group on the chiral amine, which directs the approach of the nucleophile to one face of the electrophile. beilstein-journals.org
Another notable application is in the synthesis of α-aminophosphonates through the Kabachnik-Fields reaction. scielo.org.mx The three-component reaction of aldehydes, (S)-α-methylbenzylamine, and dimethyl phosphite (B83602) under microwave irradiation and solvent-free conditions has been shown to produce α-aminophosphonates with high diastereoselectivity. scielo.org.mx The steric hindrance of the chiral amine dictates the facial selectivity of the intermediate Schiff base, leading to the preferential formation of one diastereomer. scielo.org.mx
The diastereoselective synthesis of (R)-mianserin, a tetracyclic antidepressant, has been achieved using (S)-(−)-α-methylbenzylamine as a chiral auxiliary. beilstein-journals.org This process highlights the utility of this compound derivatives in constructing complex, biologically active molecules. Similarly, (S)-α-methylbenzylamine has been employed as a chiral auxiliary in the enantiodivergent synthesis of isoquinoline (B145761) alkaloids. researchgate.net
Enantiomeric Excess and Chiral Resolution Techniques
Achieving high enantiomeric excess (ee) is a primary goal in asymmetric synthesis. When this compound is used as a chiral auxiliary, the resulting diastereomers can often be separated by standard chromatographic techniques. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.
Chiral resolution is another critical technique for obtaining enantiomerically pure this compound and its derivatives. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives. The differing solubilities of the diastereomeric salts allow for their separation by crystallization.
Enzymatic resolution offers a green and highly selective alternative. Lipases, for example, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer from the acylated product. google.com Transaminases have also been employed in the kinetic resolution of racemic amines, providing access to highly enantiomerically pure amines. researchgate.net
The determination of enantiomeric excess is typically performed using chiral chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a chiral stationary phase. google.comsigmaaldrich.com
Synthesis of Enantiomerically Pure this compound Derivatives
The direct synthesis of enantiomerically pure this compound derivatives is a highly desirable goal. One practical, large-scale method involves the palladium-catalyzed hydrogenation of the imine formed from benzaldehyde and α-phenylethylamine. researchgate.netacs.orggoogle.com This approach allows for the preparation of both (R)- and (S)-N-benzyl-α-methylbenzylamine in optically pure forms. researchgate.netacs.org
Another strategy involves the asymmetric reductive amination of ketones. The use of a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine, in conjunction with a Lewis acid and a heterogeneous catalyst like Raney Nickel or Palladium on carbon, can produce chiral secondary amines with high yields and diastereoselectivities.
Furthermore, enantiomerically pure (R)-(+)-pipecolic acid has been synthesized in a four-step sequence starting from dihydropyran and (R)-α-methylbenzylamine, demonstrating the versatility of this chiral building block. nih.gov
Catalytic Synthesis of this compound and Derivatives
Catalytic methods offer efficient and atom-economical routes to this compound and its derivatives. Transition metal catalysts, in particular, play a significant role in these transformations.
Palladium-Catalyzed Hydrogenation Methods
Palladium-catalyzed hydrogenation is a widely used and effective method for the synthesis of this compound. The reduction of N-methylbenzylimine to this compound can be achieved in high yield using palladium on carbon (Pd/C) as the catalyst. informahealthcare.com This reaction can be performed under mild conditions, often at ambient pressure and temperature. informahealthcare.com
The synthesis of optically pure (R)- and (S)-N-benzyl-α-methylbenzylamine has been successfully achieved on a pilot plant scale through the palladium-catalyzed hydrogenation of the intermediate (R)-benzylidene-(1-phenylethyl)amine. researchgate.netacs.org
Other Transition Metal Catalysis in this compound Formation
Besides palladium, other transition metals have been explored for the synthesis of this compound and its derivatives. Rhodium complexes, for instance, have been used in catalytic C-H functionalization reactions. In one study, a dirhodium catalyst was used for the C-H alkylation of N-pyridinecarbonyl-protected 2-methylbenzylamine (B130908) with an alkene. rsc.org
Ruthenium complexes have been employed as catalysts in the asymmetric transfer hydrogenation of imines, which can be a key step in the synthesis of chiral amines. beilstein-journals.org For example, a chiral ruthenium complex containing an N-tosyl-1,2-cyclohexanediamine ligand was used for the enantioselective reduction of a cyclic imine. beilstein-journals.org
Copper-catalyzed reactions have also been utilized. For instance, copper-catalyzed enantioselective arylation of N-azaaryl aldimines with arylboroxines has been described, employing chiral phosphorus ligands that incorporate α-PEA (α-phenylethylamine) fragments, leading to chiral secondary amines in high yield and enantiomeric excess. mdpi.com
The intermolecular hydroamination of vinylarenes with aliphatic secondary amines, including this compound, has been achieved using transition metal catalysts. acs.org An asymmetric version of this reaction using a chiral ligand furnished the corresponding α-methylbenzylamine derivative, albeit with moderate enantioselectivity. acs.org
The direct synthesis of imines from amines, which can then be reduced to the corresponding secondary amines like this compound, can be achieved using various transition metal catalysts, which aligns with green chemistry principles by avoiding the separate synthesis of the aldehyde. researchgate.net
Exploration of Novel Synthetic Pathways and Mechanistic Insights
The functionalization of this compound through advanced synthetic methodologies offers significant potential for the creation of complex molecular architectures. This section explores the intricate reaction mechanisms where this compound serves as a nucleophile and delves into the innovative strategies for its functionalization via carbon-hydrogen (C-H) activation.
Reaction Mechanisms Involving this compound as a Nucleophile
This compound, with its lone pair of electrons on the nitrogen atom, readily acts as a nucleophile in various organic transformations. The nature of the electrophile and the reaction conditions dictate the specific mechanistic pathway.
One of the fundamental reactions showcasing the nucleophilicity of this compound is reductive amination . This process typically involves the reaction of benzaldehyde with methylamine to form an intermediate imine, which is then reduced to yield this compound. chemistrylearner.commasterorganicchemistry.com The mechanism proceeds in two key steps:
Imine Formation: Methylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a C=N double bond, resulting in an imine intermediate. chemistrylearner.com
Reduction: The imine is subsequently reduced to the corresponding amine. This reduction can be achieved using various reducing agents, such as sodium cyanoborohydride (NaBH3CN), which is particularly effective as it can selectively reduce the protonated iminium ion in the presence of the starting aldehyde. chemistrylearner.commasterorganicchemistry.com
A byproduct that can sometimes be observed in the reductive amination of benzaldehyde with methylamine is the tertiary amine, N,N-dibenzylmethylamine. This occurs when the newly formed this compound, itself a nucleophile, reacts with another molecule of benzaldehyde to form a new iminium ion, which is then reduced. vaia.com
The nucleophilic character of this compound is further demonstrated in its reaction with α-chloroaldoxime O-methanesulfonates. While detailed mechanistic studies are ongoing, initial findings suggest that the higher nucleophilicity of secondary amines like this compound compared to aniline (B41778) derivatives can lead to different reaction pathways and potentially undesired side-products if the conditions are not optimized. rsc.org
Furthermore, this compound has been utilized as a nucleophile in asymmetric palladium-catalyzed reactions. For instance, in the reaction of allenes with iodobenzene, this compound can act as an aminonucleophile in the substitution step that follows the initial carbopalladation. nih.gov
Carbon-Hydrogen (C-H) Activation Strategies in this compound Functionalization
Direct C-H activation has emerged as a powerful tool for the functionalization of organic molecules, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org In the context of this compound and related benzylamines, significant progress has been made in developing catalytic systems for the selective functionalization of C-H bonds, particularly at the ortho-position of the benzyl (B1604629) ring.
A common strategy involves the use of a directing group , which coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. magtech.com.cn
Rhodium-catalyzed C-H activation has been successfully applied to benzylamine derivatives. For instance, the ortho-alkylation of benzylamines with alkenes has been achieved using a rhodium catalyst and a picolinamide (B142947) directing group. rsc.org This transformation is tolerant of various substituted benzylamines and different alkene coupling partners. Mechanistic studies involving deuterium (B1214612) labeling suggest a possible carbene-based pathway for this C-H alkylation. rsc.org In a different approach, Rh(III)-catalyzed C-H/C-H cross-coupling of benzylamines with thiophenes has been developed. acs.orgacs.orgnih.gov A proposed mechanism for the reaction with this compound involves ortho-C-H activation to form a rhodacycle intermediate, followed by reaction with the thiophene, reductive elimination, and re-oxidation of the rhodium catalyst. acs.org This particular reaction often leads to diheteroarylated benzaldehydes through a tandem process involving ortho-C-H diheteroarylation, oxidation of the benzylamine to an imine, and subsequent hydrolysis. acs.orgacs.org
Palladium-catalyzed C-H activation is another widely explored avenue. While primary amines can sometimes inhibit the catalyst, strategies have been developed to functionalize benzylamine derivatives. For tertiary amines like N,N-dimethylbenzylamine, palladium-catalyzed ortho-olefination, carbonylation, and arylation have been reported. ub.edu For secondary amines, palladium-catalyzed carbonylation to form benzolactams has been described. ub.edu The functionalization of arylethylamines using palladium catalysis has also been investigated for the construction of heterocyclic compounds. ub.edu
The concept of traceless directing groups offers an elegant solution to the challenge of removing the directing group after functionalization, as they are designed to be removed in a one-pot fashion. rsc.org
While ortho-functionalization is more common, methods for meta-C-H functionalization of benzylamines are also being developed. One approach utilizes a U-shaped template to facilitate the formation of a metallocyclophane-like transition state. nih.gov Another strategy employs a transient mediator in conjunction with directed ortho-palladation to achieve a net meta-functionalization. nih.gov
The table below provides a summary of the catalysts and directing groups used in various C-H activation reactions of benzylamine derivatives.
| Catalyst System | Directing Group | Functionalization |
| Rh(I) or Rh(II) complexes | Picolinamide | ortho-Alkylation with alkenes |
| Rh(III) catalyst | (Implicit) | ortho-C-H/C-H cross-coupling with thiophenes |
| Pd(II) complexes | Picolinamide | Site-selective γ-C(sp²)–H functionalization |
| Pd(OAc)₂ | 3-amino-2-hydroxypyridine ligand | meta-Arylation |
Catalytic Roles and Applications of N Methylbenzylamine and Its Complexes
N-Methylbenzylamine as a Ligand in Metal-Catalyzed Reactions
This compound and its derivatives are valuable ligands in metal-catalyzed reactions due to their ability to coordinate with metal centers and influence the catalytic activity and selectivity of the resulting complexes.
Design and Synthesis of this compound-Based Ligands
The synthesis of ligands based on this compound often involves its reaction with other organic molecules to create more complex structures with specific chelating properties. For instance, non-chiral aminophenolate ligands can be synthesized by reacting substituted phenols, formaldehyde (B43269), and this compound in refluxing ethanol (B145695). scirp.org This method yields ligands with an [ON] donor set, which can then be used to form complexes with various metals. scirp.org The yields for these non-chiral ligands are generally high, often ranging from 77% to 96%. scirp.org
Another approach involves the modification of this compound to create chiral ligands for asymmetric catalysis. For example, (S)-α-methylbenzylamine has been used as a chiral auxiliary in the asymmetric Strecker synthesis of aliphatic α-aminonitriles, which are precursors to (S)-amino acids. rsc.org The design of these ligands is crucial for achieving high enantioselectivity in chemical reactions. rsc.org Furthermore, bivalent ligands have been designed and synthesized for studying protein-protein interactions, where this compound derivatives are coupled with other molecules to create specific pharmacological probes. nih.gov
The synthesis of these ligands can be achieved through various methods, including amide coupling reactions. For example, a target compound was synthesized by coupling an acid with (R)-(+)-α-methylbenzylamine using TCFH/NMI conditions. nih.gov In another instance, a half-sandwich iridium(III) complex with 3-fluoro-N-methylbenzylamine ligands was prepared by reacting [(η⁵-Cp*)IrCl2]2 with two equivalents of the amine. researchgate.net
The following table provides examples of synthesized this compound-based ligands and their synthetic methods.
| Ligand Type | Synthetic Method | Precursors | Reference |
| Aminophenolate | Mannich condensation | Substituted phenols, formaldehyde, this compound | scirp.org |
| Chiral auxiliary | Asymmetric Strecker synthesis | (S)-α-methylbenzylamine | rsc.org |
| Bivalent ligand | Amide coupling | This compound derivatives, other functional molecules | nih.gov |
| Iridium complex | Direct reaction | [(η⁵-Cp*)IrCl2]2, 3-fluoro-N-methylbenzylamine | researchgate.net |
| Amide | Amide coupling | Carboxylic acid, (R)-(+)-α-methylbenzylamine | nih.gov |
Catalytic Performance in Organic Transformations
Complexes containing this compound-based ligands have demonstrated significant catalytic activity in a range of organic transformations. For example, α-metalated N,N-dimethylbenzylamine rare-earth metal complexes, such as La(DMBA)3 and Y(DMBA)3, have been successfully used in stoichiometric insertion and catalytic hydrophosphination reactions. rsc.org These complexes have shown high catalytic activity, which is attributed in part to the weak coordination of the neutral N,N-dimethylbenzylamine generated during catalyst activation. rsc.org
In rhodium(III)-catalyzed C-H amination reactions, this compound can be used as a coupling partner. For instance, the reaction of 4-tert-butylbenzamide (B1266068) with this compound, promoted by a rhodium catalyst and a quinoline (B57606) ligand, affords the desired aminated product in moderate yield. sci-hub.st
Furthermore, this compound derivatives have been employed in asymmetric catalysis. Hartwig described an asymmetric intermolecular hydroamination of vinyl arenes with this compound using a chiral Et-FerroTANE ligand, which resulted in the formation of α-methylbenzylamine, albeit with low yield (36%) and moderate enantioselectivity (63% ee). acs.org
The table below summarizes the catalytic performance of this compound and its complexes in various organic transformations.
| Reaction Type | Catalyst/Ligand System | Substrates | Product | Yield/Selectivity | Reference |
| Hydrophosphination | La(DMBA)3, Y(DMBA)3 | Heterocumulenes | Homoleptic amidinate and phosphaguanidinate complexes | Not specified | rsc.org |
| C-H Amination | [RhCp*Cl2]2 / 2-Methylquinoline | 4-tert-butylbenzamide, this compound | Aminated arene | Moderate yield | sci-hub.st |
| Asymmetric Hydroamination | Pd(OTf)2 / Et-FerroTANE | 2-vinylnaphthalene, this compound | α-methylbenzylamine | 36% yield, 63% ee | acs.org |
This compound in Polymerization Catalysis
This compound and its derivatives have also found applications in the field of polymerization, acting as initiators or catalysts for the synthesis of various polymers.
Ring-Opening Polymerization Initiated by this compound Derivatives
This compound derivatives can initiate the ring-opening polymerization (ROP) of cyclic monomers to produce polyesters and other polymers. For example, a cyclometallic compound of thallium with this compound has been synthesized and used as a catalyst for the bulk and solution polymerization of L-lactide. researchgate.net This process yields high molecular weight polylactide (PLA). researchgate.net
Similarly, the anionic ring-opening polymerization (AROP) of N-(methanesulfonyl)azetidine can be initiated by nBuN(K)Ms, which is a derivative of a secondary amine, to form a branched polymer. rsc.org While not directly involving this compound, this demonstrates the potential of related amine derivatives to initiate ROP.
The polymerization of α-amino acid N-carboxyanhydrides (NCAs) is another area where amine derivatives are crucial. Primary amines are common initiators for NCA polymerization, proceeding through a nucleophilic ring-opening chain growth process. illinois.edu
Development of Novel Polymeric Materials
The use of this compound and its derivatives in polymerization catalysis allows for the development of novel polymeric materials with specific properties. The ROP of lactides catalyzed by this compound-based systems produces polylactide, a biodegradable and biocompatible polymer with significant applications in the biomedical and environmental fields. researchgate.net
Furthermore, the polymerization of NCAs initiated by amine derivatives leads to the formation of polypeptides. illinois.edu This method is an economical and efficient way to produce large polypeptide chains, which can be used to create block copolypeptides with defined sequences and compositions. illinois.edu
Enzymatic and Biocatalytic Applications
This compound and related chiral amines are important substrates and products in enzymatic and biocatalytic transformations. Monoamine oxidases (MAOs) are enzymes that can catalyze the oxidation of amines to imines. mdpi.com Specifically, MAO-N from Aspergillus niger has been engineered to improve its activity towards methylbenzylamine. nih.gov
Directed evolution has been employed to create variants of MAO-N with significantly enhanced catalytic turnover for substrates like methylbenzylamine. nih.gov For instance, a single mutation (Asn336Ser) resulted in a 50-fold increase in kcat compared to the wild-type enzyme. nih.gov Further evolution led to a triple mutant with an expanded substrate scope. nih.gov These engineered enzymes are valuable tools for the deracemization of chiral amines, a process that combines enzymatic oxidation of one enantiomer with a non-selective chemical reduction of the resulting imine to produce an enantioenriched amine. researchgate.net
Amine transaminases are another class of enzymes relevant to this compound. A variant of the Chromobacterium violaceum amine transaminase has shown increased specific activity towards (S)-1-phenylethylamine, a closely related compound, making it a promising catalyst for the asymmetric synthesis of similar amines. diva-portal.org
This compound as a Substrate in Biotransformations
This compound serves as a substrate in various biological transformations, primarily involving metabolic pathways and enzymatic reactions. It is recognized as a metabolite in the biotransformation of more complex pharmaceutical compounds and can be acted upon by specific enzyme systems.
Research has identified this compound as a metabolite of the monoamine oxidase inhibitors (MAOIs) pargyline (B1678468) and R(-)-deprenyl. nih.gov The metabolic process for these drugs involves N-demethylation and N-depropargylation, which results in the formation of arylalkylamines, including this compound and benzylamine (B48309). nih.govresearchgate.net These metabolites can subsequently undergo further biotransformation, such as hydroxylation. nih.gov
The metabolism of this compound derivatives has also been explored. For instance, studies on rat liver microsomes have shown that treatment with ethanol enhances the metabolism of N-nitroso-N-methylbenzylamine. nih.gov This enhancement is attributed to the induction of a low K_m form of N-nitrosodimethylamine demethylase (NDMAd). nih.gov Furthermore, this compound is a precursor in the formation of N-nitrosomethylbenzylamine, a nitrosamine (B1359907) that can be generated during chloramination processes following the anaerobic biological degradation of this compound. researchgate.net
A summary of key biotransformations involving this compound as a substrate or product is provided below.
Table 1: Examples of this compound in Biotransformation Pathways
| Parent Compound | Enzyme/Process | Resulting Metabolite(s) | Research Context |
|---|---|---|---|
| Pargyline | Metabolism (in vivo) | This compound, Benzylamine, N-Propargylbenzylamine | Metabolism of MAOIs nih.govresearchgate.net |
| R(-)-Deprenyl | Metabolism (in vivo) | This compound, Amphetamine, N-Methylamphetamine | Metabolism of MAOIs nih.gov |
| This compound | Anaerobic degradation followed by chloramination | N-nitrosomethylbenzylamine | Formation of disinfection by-products researchgate.net |
Kinetic Resolution of Racemic Amines
Kinetic resolution is a method used to separate the enantiomers of a racemic mixture. This process requires that the substrate molecule be chiral, meaning it exists in two non-superimposable mirror-image forms (enantiomers).
This compound, with the chemical structure C₆H₅CH₂NHCH₃, is an achiral molecule. It does not possess a stereocenter and therefore does not exist as a pair of enantiomers. Consequently, this compound cannot form a racemic mixture and cannot be a substrate for kinetic resolution.
The compound often studied in the context of kinetic resolution of amines is the structural isomer of this compound, known as α-methylbenzylamine (C₆H₅CH(NH₂)CH₃). Unlike this compound, α-methylbenzylamine is a chiral primary amine and is widely used as a model substrate in studies of enzymatic and chemical kinetic resolutions. rsc.org
Biological and Biomedical Research on N Methylbenzylamine and Its Derivatives
Role as an Intermediate in Pharmaceutical Synthesis
N-Methylbenzylamine serves as a critical building block in the synthesis of numerous pharmaceutical compounds. chemimpex.com Its chemical structure and reactivity make it a valuable precursor in the production of more complex, biologically active molecules. ontosight.ai The pharmaceutical manufacturing sector is a dominant application for this compound derivatives, particularly in the synthesis of antihistamine and anticancer drug intermediates. sincerechemicals.com
An Active Pharmaceutical Ingredient (API) is the component of a drug that produces its intended health effects. Intermediates are the chemical compounds that form the building blocks for the synthesis of these APIs. echemi.com this compound is a key intermediate in the production of several APIs. For instance, it is a crucial chiral building block for the synthesis of the antihistamine Cetirizine. sincerechemicals.com It is also listed as an intermediate for Fluoxetine hydrochloride and Phenylephrine hydrochloride. nbinno.com
In another example, a derivative, 2-[Benzyl(methyl)amino]propanedinitrile, is used as a key building block in the synthesis of Riociguat, a drug used for pulmonary hypertension. derpharmachemica.com This synthesis route is noted for avoiding harsh conditions and highly toxic reagents. derpharmachemica.com The use of this compound derivatives allows for the creation of these complex APIs through structured synthetic pathways. derpharmachemica.com
Table 1: this compound as an Intermediate in API Synthesis
| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Role of this compound |
| Cetirizine | Antihistamine | Serves as a key chiral building block. sincerechemicals.com |
| Fluoxetine hydrochloride | Antidepressant | Utilized as a chemical intermediate. nbinno.com |
| Phenylephrine hydrochloride | Decongestant | Utilized as a chemical intermediate. nbinno.com |
| Riociguat | Pulmonary Hypertension Agent | A derivative, 2-[Benzyl(methyl)amino]propanedinitrile, is a key intermediate. derpharmachemica.com |
The utility of this compound extends into the broader field of drug discovery and development. Its structure serves as a scaffold for creating diverse and complex molecules. chemimpex.com For example, derivatives like 4-Fluoro-N-methylbenzylamine are used as intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com
In the quest for new antibacterial agents, chiral auxiliary reagents based on (S)-methylbenzylamine have been used to synthesize enantiomerically pure tryptophan analogues. rsc.org These analogues are crucial for creating new versions of potent antibiotics like argyrin A, which allows researchers to study how structural changes affect antimicrobial activity. rsc.org Furthermore, N-Nitroso-N-methylbenzylamine, a derivative, is used as a reference standard in the quality control and analytical method development for the production of the anticoagulant Rivaroxaban. veeprho.com
Synthesis of Active Pharmaceutical Ingredients (APIs)
Biological Activities of this compound Derivatives
Researchers have synthesized and evaluated a wide range of this compound derivatives for various biological activities. These studies are foundational in the search for new therapeutic agents.
Several studies have focused on synthesizing this compound derivatives and testing their potential as anti-inflammatory agents.
A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov The research found that compounds with halogens on the aromatic ring showed favorable activity, and one specific compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as a promising candidate for further development. nih.gov
In other research, novel benzimidazole (B57391) derivatives were synthesized with the goal of selectively inhibiting the COX-2 enzyme, which is associated with inflammation. ekb.eg Several of the synthesized compounds showed significant in vitro COX-2 inhibition and potent in vivo anti-inflammatory effects in a carrageenan-induced paw edema model. ekb.eg A similar study on a different series of 2-substituted benzimidazole derivatives also identified compounds with noteworthy anti-inflammatory potential, comparable to the standard drug diclofenac (B195802) sodium. nih.gov These compounds also showed significant binding affinity for other therapeutic targets associated with inflammation, such as Aldose reductase and Phospholipase A2. nih.gov
Another study reported an efficient method for synthesizing N(2)-arylindazol-3(2H)-ones, which were then assessed for anti-inflammatory effects. mdpi.com The results indicated that several of these derivatives exhibited significant anti-inflammatory activity with low cell toxicity. mdpi.com
Table 2: Research on Anti-inflammatory this compound Derivatives
| Derivative Class | Key Findings |
| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | Halogenated derivatives showed notable anti-inflammatory activity. nih.gov |
| Benzimidazole Derivatives (Study 1) | Five novel molecules showed promising selective COX-2 inhibition and significant in vivo anti-inflammatory effects. ekb.eg |
| Benzimidazole Derivatives (Study 2) | Four compounds demonstrated IC50 values lower than ibuprofen (B1674241) and effects comparable to diclofenac sodium in vivo. nih.gov |
| N(2)-arylindazol-3(2H)-ones | Synthesized compounds exhibited significant anti-inflammatory effects with negligible cell toxicity. mdpi.com |
The search for new antimicrobial agents has led researchers to explore this compound derivatives. A study focused on the synthesis of new urea (B33335) derivatives, starting from compounds like (S)-(-)-N-benzyl-α-methylbenzylamine. mdpi.com These novel urea derivatives were then evaluated for their antimicrobial activities. mdpi.com
Metal complexes incorporating this compound have also been investigated. In one study, a Co(II) complex of this compound was synthesized and tested for its bactericidal and fungicidal activity. jetir.org The complex was evaluated against two gram-negative (Klebsiella, Pseudomonas), two gram-positive (Staphylococcus, Bacillus) bacterial strains, and two fungal strains (Candida, Aspergillus). jetir.org A separate study synthesized ternary metal complexes of this compound and ethylenediamine (B42938) with Iron(III), Cobalt(II), and Copper(II). researchgate.net These complexes were also screened for their antimicrobial activity against various gram-positive and gram-negative bacteria. researchgate.net
Additionally, research into creating analogues of the antibiotic argyrin A has utilized (S)-methylbenzylamine-based chiral auxiliaries. rsc.org This work helps in designing more potent and species-specific antibacterial agents. rsc.org
Table 3: Antimicrobial Studies of this compound Derivatives
| Derivative/Complex | Type of Study | Microbes Tested (Examples) |
| Novel Urea Derivatives | Synthesis and antimicrobial evaluation. mdpi.com | Not specified in abstract. |
| Co(II) complex of this compound | Synthesis and antimicrobial screening. jetir.org | Bacteria: Klebsiella, Pseudomonas, Staphylococcus, Bacillus. Fungi: Candida, Aspergillus. jetir.org |
| Ternary metal complexes (Fe, Co, Cu) | Synthesis and antimicrobial screening. researchgate.net | Bacteria: Staphylococcus aureus, Escherichia coli. researchgate.net |
| (S)-Tryptophan analogues | Synthesis using (S)-methylbenzylamine auxiliary for use in potent antibacterial agents. rsc.org | Not applicable (synthesis of precursors). |
Derivatives of this compound have been the subject of numerous studies to assess their ability to inhibit specific enzymes, a common mechanism of action for many drugs.
One study investigated the effects of KN-93 (a complex this compound derivative) on Ca(2+)/calmodulin-dependent protein kinase II (CaM kinase II), finding that it markedly inhibited both the enzyme's activation and insulin (B600854) secretion in permeabilized beta-cells. nih.gov Another synthesized derivative, CKA-1306, was found to inhibit Ca2+/calmodulin-dependent protein kinase I (CaMK I) and cyclic AMP-dependent protein kinase (PKA). nih.gov
In the field of neurodegenerative diseases, new benzylamine-sulfonamide derivatives were synthesized and evaluated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to Parkinson's disease. tandfonline.com Several of the synthesized compounds displayed highly selective and potent inhibition of human MAO-B (hMAO-B), with the most active compounds having IC50 values (a measure of potency) of 0.041 µM and 0.065 µM, comparable to the reference drug selegiline. tandfonline.com
Another line of research explored sulfamoyl benzamide (B126) derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes involved in nucleotide signaling. rsc.org A derivative synthesized using this compound was among the compounds tested, and the study identified several potent inhibitors against different isoforms of the h-NTPDase enzyme family. rsc.org
Table 4: Enzyme Inhibition by this compound Derivatives
| Derivative Name/Class | Target Enzyme | Key Finding |
| KN-93 (2-[N-(2-hydroxyethyl)-N-(4-methoxy-benzenesulfonyl)]-amino-N-(4-chlorocinnamyl)-N-methylbenzylamine) | CaM kinase II | Markedly inhibited enzyme activation and insulin secretion. nih.gov |
| CKA-1306 (2-[N-(2-aminoethyl)-N-(5-isoquinolinesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine) | CaMK I and PKA | Inhibited CaMK I with an IC50 value of 2.5 µM. nih.gov |
| Benzylamine-sulfonamide derivatives | MAO-B | Most potent compounds showed IC50 values of 0.041 µM and 0.065 µM, demonstrating selective inhibition. tandfonline.com |
| Sulfamoyl benzamide derivatives | h-NTPDases | Identified potent inhibitors for h-NTPDase isoforms 1, 2, and 3. rsc.org |
Antimicrobial Properties
Metabolic Pathways and Biotransformation in Biological Systems
This compound can undergo several metabolic transformations within biological systems. It is a known metabolite of the monoamine oxidase inhibitor (MAOI) pargyline (B1678468). researchgate.net The metabolic pathways of this compound are significant due to the potential formation of toxic byproducts.
Formation of N-Nitrosated Derivatives (e.g., N-nitroso-N-methylbenzylamine)
A critical metabolic pathway for this compound is its conversion to N-nitroso-N-methylbenzylamine (also known as benzylmethylnitrosamine or NBMA). nih.govchemicea.com This reaction involves the nitrosation of the secondary amine group of this compound. chemicea.comcymitquimica.com
The formation of N-nitroso-N-methylbenzylamine can be influenced by several factors:
Presence of Nitrites: N-nitroso-N-methylbenzylamine is formed from its precursors, this compound and nitrite (B80452) (NaNO2). nih.gov
Acidic Conditions: Spontaneous nitrosation of this compound is enhanced under acidic conditions. nih.govmedchemexpress.com
Microbial Influence: Studies have shown that the fungus Candida albicans can augment the formation of N-nitroso-N-methylbenzylamine. nih.gov This can occur through both cell-mediated catalysis and by the fungus creating a more acidic local environment. nih.gov
Water Treatment Processes: During chloramination of water, this compound effluent can form nitroso-MBA with a 1% molar yield. nih.gov
N-nitroso-N-methylbenzylamine has been identified in various environments, including tobacco smoke and processed meats. ontosight.ai
Implications for Drug Metabolism and Toxicity
The metabolism of this compound and the formation of its derivatives have significant implications for drug metabolism and toxicity.
Carcinogenicity of N-Nitrosated Derivatives: N-nitroso-N-methylbenzylamine is a known carcinogen. nih.govcymitquimica.com It has been shown to induce tumors in laboratory animals, with the esophagus being a principal target organ. nih.govoup.com The compound's carcinogenicity is linked to its ability to form DNA adducts, such as O6-methylguanine and 7-methylguanine, in target tissues. oup.comnih.gov The International Agency for Research on Cancer (IARC) has classified some nitrosamines as carcinogenic to humans. ontosight.ai
Drug Metabolism: this compound itself is a metabolite of the drug pargyline. researchgate.net The addition of N-methyl groups can alter a compound's metabolism and pharmacokinetics, which is a strategy used in drug development to improve therapeutic effects. chemicalbull.com
Toxicity in the Respiratory Tract: Studies have shown that simultaneous administration of N-nitroso-N-methylbenzylamine and disulfiram (B1670777) in rats led to the formation of O6-methylguanine in the respiratory tract, resulting in toxic degeneration, atrophy, and squamous metaplasia of the mucous lining. nih.gov
Resistance to Biodegradation: In anaerobic bioreactors used for water treatment, this compound proved resistant to biodegradation, which can lead to the formation of toxic byproducts like nitroso-MBA during subsequent chloramination. nih.gov
Computational Biology and Molecular Docking Studies
Computational biology and molecular docking studies are increasingly used to investigate the interactions of this compound and its derivatives at a molecular level. These studies provide insights into binding affinities, interaction modes, and potential biological activities.
Receptor Interaction Studies:
Molecular docking has been used to reveal the interactions between a steroidal derivative of this compound and the ligand-binding domain of the mouse muscle nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov
Docking studies of N6-benzyladenine derivatives with cytokinin receptors in Arabidopsis helped to rationalize the observed specific interactions between enantiomers and individual receptors. mdpi.com
For novel 2-methylbenzylammonium derivatives, molecular docking suggested potential anti-inflammatory activity. rsc.org
DNA Interaction Studies:
Molecular docking studies of ternary metal complexes of this compound and ethylenediamine were performed using the human DNA topoisomerase-I receptor protein. researchgate.net
Similarly, docking studies of a binary cobalt complex of this compound with human DNA Topoisomerase I revealed a high binding affinity. jetir.org
Enzyme Inhibition Studies:
Molecular docking was carried out for benzylamine-sulfonamide derivatives, identified as selective MAO-B inhibitors, within the human MAO-B catalytic site to understand their binding. nih.gov
Antimicrobial Activity Studies:
Molecular docking studies were conducted on new urea derivatives of (S)-(-)-N-benzyl-α-methylbenzylamine to investigate their potential as antimicrobial agents. mdpi.com
These computational approaches aid in the rational design and optimization of this compound derivatives for various therapeutic and research applications.
Environmental Fate and Degradation Studies of N Methylbenzylamine
Degradation Pathways in Aqueous Environments
The degradation of N-Methylbenzylamine in aqueous environments is significantly influenced by water treatment processes, particularly disinfection methods like chlorination and chloramination. rsc.orgrsc.org
Chlorination and Chloramination Mechanisms
During chlorination, the primary degradation pathway for this compound involves the transfer of chlorine to the nitrogen atom of the benzylamine (B48309). rsc.orgrsc.org This is followed by the elimination of hydrochloric acid, which leads to the formation of an imine. rsc.orgrsc.org The subsequent hydrolysis of this imine results in the formation of an aldehyde and a lower-order amine. rsc.orgrsc.org
Specifically, two main elimination reactions can occur for this compound:
Elimination between the benzyl (B1604629) nitrogen and the methyl substituent, which produces formaldehyde (B43269) and benzylamine. rsc.orgrsc.org
Elimination between the nitrogen and the benzyl substituent, which yields benzaldehyde (B42025) and monomethylamine. rsc.orgrsc.org
Similar degradation products are observed during chloramination, although these reactions proceed at a slower rate. rsc.orgrsc.org It is noteworthy that the formation of products involving the halogenation of the aromatic ring has not been observed. rsc.orgrsc.org Studies have shown that this compound reacts poorly with both chlorine and chloramines, with what little degradation occurs over weeks primarily forming benzaldehyde. rsc.org
Formation of Disinfection Byproducts (DBPs)
A significant concern with the chloramination of water containing this compound is the potential formation of disinfection byproducts (DBPs), which can be harmful to human health. cienve.org.twepa.gov While this compound itself does not readily form N-nitrosomethylbenzylamine during chloramination, its degradation and the presence of its precursors can contribute to the formation of other hazardous compounds. rsc.orgcienve.org.tw
For instance, the treatment of this compound with monochloramine can lead to the formation of N-nitroso-N-methylbenzylamine, along with other byproducts like benzonitrile, benzyl alcohol, and benzaldehyde. cienve.org.tw The formation of N-nitrosamines is a particular concern due to their carcinogenic properties. google.comresearchgate.net
Biodegradation in Anaerobic and Aerobic Systems
The biodegradation of this compound has been studied in both anaerobic and aerobic environments to understand its persistence and breakdown by microbial communities.
Resistance to Biodegradation and Factors Influencing Degradation
Research indicates that this compound exhibits resistance to biodegradation, particularly under anaerobic conditions. cienve.org.twnih.gov In anaerobic bioreactors, this compound has shown minimal degradation. nih.gov One study noted its resistance to degradation at initial concentrations of 20-30 mg/L in anaerobic reactors. cienve.org.tw
In contrast, some studies suggest that under certain aerobic conditions, biodegradation can occur. Cometabolic bioremediation, where microbes degrading other compounds produce enzymes that fortuitously break down a contaminant, is a potential pathway for this compound degradation. clu-in.org However, the efficiency of this process is dependent on various factors, including the presence of suitable primary substrates and the specific microbial populations.
Microbial Community Analysis in Degradation Processes
Analysis of microbial communities in environments where benzylamines are present has identified certain genera of bacteria capable of their degradation. Genera such as Pseudomonas and Achromobacter have been identified as key players in the biodegradation of benzalkonium chlorides, of which this compound is a degradation product. acs.org Other identified degrading bacteria include Klebsiella, Enterobacter, and Citrobacter. researchgate.net
In anaerobic systems treating this compound, significant differences in the microbial communities have been observed compared to control reactors, indicating that the presence of this compound can shape the microbial ecosystem. nih.gov
Environmental Impact and Mitigation Strategies
The persistence of this compound and its potential to form harmful disinfection byproducts necessitates strategies to mitigate its environmental impact. google.comalkylamines.com Given its resistance to conventional biological treatment, advanced treatment processes may be required for its effective removal from wastewater. cienve.org.twnih.gov
One proposed strategy to reduce the formation of N-nitrosamines from benzylamine precursors in potable reuse facilities involves a multi-step treatment process. This includes treating nitrified wastewater with free chlorine for a short period to degrade potent N-nitrosamine precursors like N,N-dimethylbenzylamine before adding ammonia (B1221849) to form chloramines for biofouling control. rsc.org
Further mitigation can be achieved through risk management practices at industrial sites where this compound is used, including minimizing inventories and implementing robust containment measures to prevent its release into the environment. environmentclearance.nic.in Developing green belts around industrial facilities can also help in containing pollution, as certain plant species can absorb pollutants. alkylamines.com
Assessment of Byproduct Toxicity
The degradation of this compound (N-MBA) through various environmental and treatment processes can lead to the formation of several byproducts, the toxicity of which is a significant concern. Studies have identified key transformation products during processes like chlorination, ozonation, and biological treatment followed by disinfection.
During water treatment processes involving chlorination, N-MBA can degrade into compounds such as Benzaldehyde , Formaldehyde , and Monomethylamine . ontosight.ainih.gov Benzaldehyde is considered harmful if swallowed or inhaled and is an irritant to the skin and eyes. carlroth.comariadne-hces.comilo.org Environmentally, it is recognized as toxic to aquatic organisms. ariadne-hces.comilo.org The U.S. National Toxicology Program (NTP) found no evidence of carcinogenicity in rats, though it is not classifiable as to its carcinogenicity to humans. ohio.gov
A particularly hazardous byproduct, N-nitrosomethylbenzylamine (NMBzA) , has been identified, especially following biological anaerobic treatment of N-MBA-containing effluent and subsequent chloramination. ilo.orgcienve.org.twnih.gov Research indicates that NMBzA can form with a molar yield of approximately 1%. nih.gov NMBzA is a potent carcinogen, known to induce esophageal cancer. ontosight.aiaacrjournals.org The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". ontosight.ai Its carcinogenic mechanism involves the formation of DNA adducts, leading to genetic mutations. ontosight.ai Studies have demonstrated its high toxicity to rat esophageal epithelial cells, even at low concentrations. nih.govaacrjournals.org The viability of hepatocytes, however, was not significantly affected by NMBzA, which is consistent with the compound's tissue-specific carcinogenicity. nih.gov
Ozonation of N-MBA leads to the formation of nitroalkanes as intermediate products before the eventual formation of nitrate (B79036). ethz.ch The nitrate yields from secondary amines like N-MBA are variable and depend on the molecular structure. ethz.ch While specific toxicity data for the nitroalkane intermediates of N-MBA were not detailed in the reviewed literature, the formation of nitrogenous disinfection byproducts (N-DBPs) in general is a health concern as they are often more genotoxic and cytotoxic than carbonaceous byproducts. researchgate.net
The table below summarizes the key degradation byproducts of this compound and their associated toxicological concerns based on research findings.
| Degradation Process | Byproduct | CAS Number | Molecular Formula | Toxicological Profile | Citations |
| Chlorination | Benzaldehyde | 100-52-7 | C₇H₆O | Harmful if swallowed/inhaled; Skin/eye irritant; Toxic to aquatic life. carlroth.comariadne-hces.comilo.org | carlroth.comariadne-hces.comilo.orgohio.govoecd.org |
| Anaerobic Treatment + Chloramination | N-nitrosomethylbenzylamine (NMBzA) | 937-40-6 | C₈H₁₀N₂O | Potent esophageal carcinogen (IARC Group 2B); Highly toxic; Forms DNA adducts. ontosight.aiaacrjournals.org | ontosight.aiaacrjournals.orgnih.govaacrjournals.orgnih.gov |
| Ozonation | Nitroalkanes (intermediates) | Varies | Varies | Precursors to potentially toxic nitrogenous disinfection byproducts (N-DBPs). researchgate.net | ethz.ch |
| Chlorination | Formaldehyde | 50-00-0 | CH₂O | Known human carcinogen. | ontosight.ainih.gov |
| Chlorination | Monomethylamine | 74-89-5 | CH₅N | Irritant to respiratory system, skin, and eyes. | ontosight.ainih.gov |
Advanced Treatment Technologies for Removal
The removal of this compound from water sources is critical due to its persistence and the toxicity of its degradation byproducts. Research has explored several advanced treatment technologies to address this challenge, including advanced oxidation processes (AOPs) and membrane filtration.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the generation of highly reactive hydroxyl radicals that can degrade recalcitrant organic pollutants.
Fe-TAML/H₂O₂ Oxidation : This biomimetic catalytic system uses hydrogen peroxide (H₂O₂) activated by an iron tetraamido-macrocyclic ligand (Fe-TAML) catalyst. nih.govresearchgate.net While effective for many electron-rich pollutants like phenols, studies have shown that primary and secondary amines, including N-MBA, are oxidized too slowly by the Fe-TAML/H₂O₂ system to be significantly abated in secondary wastewater effluent. lib4ri.chnih.gov
Photocatalysis : This technology utilizes a semiconductor catalyst (like TiO₂) and a light source to generate oxidizing species. While photocatalysis is a promising green technology for degrading various organic pollutants, including nitrogen-containing compounds, specific performance data for N-MBA removal is limited. unito.itresearchgate.net The effectiveness of photocatalysis can be enhanced by doping the catalyst, for example with nitrogen, to make it responsive to visible light. unito.it
Membrane Filtration
Nanofiltration (NF) : As a pressure-driven membrane process, nanofiltration has shown effectiveness in removing amines and other micropollutants from water. mdpi.commdpi.com The rejection of amine compounds is influenced by the membrane's properties (such as pore size and surface charge) and operational parameters like pH. mdpi.com Polyamide nanofiltration membranes, which typically have a negative surface charge at neutral pH, can effectively reject charged molecules through electrostatic repulsion. mdpi.com This technology is considered a sustainable option for advanced wastewater treatment. mdpi.comresearchgate.net
Activated Carbon Adsorption : Filtration through granular activated carbon (GAC) is a widely used and effective technology for removing a broad range of organic compounds from wastewater via adsorption. chemviron.eumdpi.com this compound is listed as a compound that can be effectively removed by activated carbon. chemviron.eu Activated carbon can also be used in conjunction with other treatment methods, such as breakpoint chlorination, to remove chloramine (B81541) byproducts. sci-hub.se
The table below provides a summary of advanced treatment technologies investigated for the removal of this compound and related compounds.
| Technology | Principle | Key Findings for this compound & Amines | Citations |
| Ozonation | Oxidation by O₃ and hydroxyl radicals | Degrades N-MBA, forming intermediates like nitroalkanes. Efficiency is dependent on dosage, pH, and water matrix. ethz.ch | ethz.chjeeng.netmdpi.comceer.com.pl |
| Activated Carbon | Adsorption onto porous carbon media | Listed as an effective technology for removing Methylbenzylamine. High capacity for various organic pollutants. chemviron.eu | chemviron.eumdpi.comsci-hub.seumanitoba.ca |
| Nanofiltration | Size exclusion and electrostatic repulsion by a semi-permeable membrane | Effective for removing various amines; removal efficiency depends on membrane properties and water pH. mdpi.com | nih.govmdpi.commdpi.comresearchgate.net |
| Fe-TAML/H₂O₂ | Catalytic oxidation with activated hydrogen peroxide | Low reactivity and slow oxidation rate for secondary amines like N-MBA in wastewater effluent. lib4ri.chnih.gov | nih.govlib4ri.chnih.gov |
| Photocatalysis | Oxidation by reactive species generated on a light-activated catalyst | Potential for degrading nitrogen-containing pollutants; specific performance data for N-MBA is limited. unito.it | unito.itresearchgate.net |
Advanced Spectroscopic and Computational Characterization of N Methylbenzylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like N-Methylbenzylamine. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
In ¹H NMR spectroscopy, the hydrogens on the carbon adjacent to the nitrogen atom are deshielded due to the electron-withdrawing effect of nitrogen, causing them to appear further downfield than typical alkane hydrogens. pressbooks.pub A particularly distinctive feature is the N-methyl group, which typically absorbs as a sharp three-proton singlet between 2.2 and 2.6 δ. pressbooks.pub For N-methylcyclohexylamine, a similar compound, this resonance is observed at 2.42 δ. pressbooks.pub The N-H proton of secondary amines like this compound tends to produce a broad signal that can appear over a wide range, and its identification is often confirmed by its disappearance upon adding D₂O to the sample due to N-H to N-D exchange. pressbooks.pub
¹³C NMR spectra also provide valuable structural information. The carbons directly bonded to the nitrogen atom are deshielded and absorb about 20 ppm downfield compared to their positions in a similar alkane. pressbooks.pub This downfield shift is a result of the electron-withdrawing nature of the attached nitrogen.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, a secondary amine, a characteristic N-H stretching absorption is observed in the region of 3300 to 3500 cm⁻¹. pressbooks.pub Unlike primary amines which show two bands (symmetric and asymmetric stretching), secondary amines exhibit a single, sharp band in this region. pressbooks.pubmasterorganicchemistry.com This peak is generally less intense than the broad O-H stretching band of alcohols that appears in the same region. pressbooks.pub
Other significant absorptions in the IR spectrum of this compound include C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below this value. masterorganicchemistry.com The spectrum also displays characteristic peaks for the aromatic ring. The NIST WebBook provides a reference condensed-phase IR spectrum for this compound. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) in Analysis and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. It has been employed in the analysis of this compound and its derivatives in various matrices.
Method Development for Complex Mixtures
The development of robust GC-MS methods is crucial for accurately analyzing complex mixtures containing this compound or related compounds. This often involves optimizing chromatographic conditions, such as the column type, temperature program, and injection mode, to achieve good separation of analytes. unipi.it Derivatization is a common strategy to improve the volatility and thermal stability of analytes, as well as to enhance their detection sensitivity. researchgate.netsigmaaldrich.com For instance, in the analysis of amino acids, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to convert polar functional groups into more volatile derivatives. researchgate.netsigmaaldrich.com
In the context of analyzing complex samples, such as those from paint layers or biological fluids, specific extraction and derivatization protocols are developed. For example, a method using two different silylating agents, BSTFA and 1,1,1,3,3,3-hexamethyldisilazane (HMDS), was developed for the analysis of free fatty acids and metal soaps in paint samples, showcasing the need for tailored analytical approaches. unipi.it
Surrogate Applications in Analytical Procedures
In quantitative analytical methods, a surrogate standard is a compound that is chemically similar to the analyte of interest but is not expected to be present in the original sample. It is added to the sample in a known amount before any sample preparation steps. This compound has been used as a surrogate in the development and validation of analytical methods for other compounds.
For example, in a study developing a method for the analysis of methamphetamine in urine, this compound was added as a surrogate to the urine samples before a solid-phase dispersive extraction and derivatization procedure. researchgate.netresearchgate.net The recovery of the surrogate is monitored to assess the efficiency and reliability of the entire analytical process, from extraction to detection. researchgate.net The use of a surrogate helps to correct for any loss of analyte during sample processing, thereby improving the accuracy and precision of the quantification.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) and other quantum chemical methods are powerful computational tools used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide insights that complement experimental findings.
Molecular Conformation and Energetics
DFT calculations are employed to determine the most stable molecular conformations of this compound and related compounds. By optimizing the geometry of the molecule, researchers can predict bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical calculations can help in understanding the energetics of different conformers and the barriers to their interconversion.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate reaction pathways involving this compound. These theoretical studies provide a molecular-level view of transition states and intermediates that are often difficult to capture experimentally.
One area of investigation has been the synthesis of metal complexes containing this compound. For instance, in the synthesis of Palladium(II) complexes, DFT calculations have been employed to complement experimental findings. researchgate.net The optimization of the geometric structure of these complexes using computational algorithms provides data on bond lengths and angles, which corroborates coordination of the this compound ligand to the metal center. researchgate.net
Quantum chemical calculations have also been used to explore potential reaction mechanisms for compounds structurally related to this compound. For example, in a proposed mechanism for the formation of carbamothioates from the reaction of benzyl (B1604629) isocyanide with xanthate esters, quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory were used. beilstein-journals.org The modeling identified a multi-step pathway involving the formation of an anionic intermediate via a hydride addition to the isocyanide group, followed by a nucleophilic addition to the thiocarbonyl moiety of the xanthate. beilstein-journals.org Such computational approaches map out the energy landscape of the reaction, providing calculated Gibbs free energy differences for various conformers and helping to predict product ratios that align well with experimental observations. beilstein-journals.org
Furthermore, computational studies have been crucial in clarifying enzymatic reaction mechanisms. The oxidation of N-benzyl-N-cyclopropylamine, a structural analog, by cytochrome P450 enzymes was initially proposed to occur via a single electron transfer (SET) mechanism. However, detailed metabolic analysis combined with mechanistic probes suggested a different pathway. acs.org The findings argue against a SET mechanism and instead support a conventional hydrogen abstraction at the N-H bond, which leads to a neutral aminyl radical. This radical can then undergo ring-opening, leading to enzyme inactivation or the formation of metabolites like 3-hydroxypropionaldehyde. acs.org These insights are critical for understanding drug metabolism and designing mechanism-based inhibitors.
Spectroscopic Property Prediction and Validation
The synergy between computational prediction and experimental validation of spectroscopic data provides a powerful approach for structural elucidation. For this compound and its derivatives, computational methods are frequently used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which are then compared with experimental data for validation.
In studies of Pd(II) complexes with this compound, DFT calculations were used to predict the infrared (IR) spectra. researchgate.net The calculated frequencies for vibrational modes, such as the N-H and C-H stretches, were compared with the experimental data obtained from FT-IR spectroscopy. This comparison helps to assign the observed spectral bands to specific molecular vibrations, confirming the coordination of the amine to the palladium center. researchgate.net
Table 1: Comparison of Experimental and Calculated IR Spectral Data for a Pd(II) Complex of this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | ~3200 | Stretching vibration of the amine N-H bond. |
| ν(C-H) | ~2920 | Asymmetric stretching of aliphatic C-H bonds. |
| δ(N-H) / δ(C-H) | Not specified | Bending vibrations. |
| γ(C-H) | 750, 700 | Out-of-plane C-H bending, very intense bands. |
Data sourced from a study on Pd(II) complexes. researchgate.net
Similarly, computational methods have been applied to validate the structures of more complex systems. For instance, in the characterization of novel 2-methylbenzylammonium derivatives, DFT calculations were performed to model the molecular structure and predict spectroscopic properties. rsc.org The results from FT-IR and UV-visible spectroscopy were then shown to be in good agreement with the computationally derived data, confirming the proposed structures. rsc.org
The validation of computational models extends to predicting properties like pKa values. For a series of N-methylmelamines, DFT calculations were used to predict protonation energies, which were then correlated with experimentally measured pKa values to validate the computational model. researchgate.net In another study, various computational methods, including COSMO-RS and DFT-based calculations with a polarizable continuum model (PCM), were used to estimate the pKa of amines, demonstrating the predictive power of these theoretical approaches. semanticscholar.orgresearchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing detailed information about their movements and interactions over time. For this compound and related compounds, MD simulations have been instrumental in understanding intermolecular forces, such as hydrogen bonding and non-covalent interactions, which govern their physical properties and biological activity.
MD simulations have been used to study the intermolecular interactions of this compound in binary liquid mixtures. researchgate.net These simulations can calculate radial distribution functions (RDFs), which describe how the density of surrounding atoms varies as a function of distance from a reference atom. By analyzing the RDFs for pairs of atoms between this compound and a solvent molecule (e.g., cyclic ethers), researchers can confirm the existence and nature of specific interactions, such as hydrogen bonds. researchgate.net
In the field of medicinal chemistry, MD simulations are crucial for understanding how a ligand interacts with its biological target. For example, in the development of new multi-target-directed ligands for Alzheimer's disease, hybrids of flavonoids and N,N-dibenzyl(N-methyl)amine were studied. nih.gov MD simulations revealed the key interactions between the most promising hybrid compound and several target proteins, including human cholinesterases and β-secretase. These simulations show how the ligand binds within the active site, identifying the specific amino acid residues involved and the types of interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex. nih.govresearchgate.net This information is invaluable for the rational design of more potent and selective drugs.
MD simulations have also been applied to study the molecular mobility and relaxation processes in the amorphous state of related molecules like N-acetyl-α-methylbenzylamine. google.fr These studies correlate the simulated molecular motions with experimental data from techniques like dielectric relaxation spectroscopy to understand phenomena such as the Debye relaxation, which is linked to the cooperative movement of molecules. google.fr
Future Directions and Emerging Research Areas
Development of Next-Generation Catalysts Utilizing N-Methylbenzylamine Scaffolds
The utility of this compound (NMBA) and its derivatives as ligands and components in catalytic systems is a rapidly evolving field. Research is focused on creating more efficient, selective, and sustainable catalysts.
Next-generation catalyst development aims to reduce the production costs of chiral amines by up to 30% while moving away from dependencies on precious metals. sincerechemicals.com The core structure of NMBA is integral to the synthesis of specialized ligands for transition-metal catalysts. numberanalytics.comnih.gov For instance, palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern organic synthesis for preparing aromatic amines, heavily rely on the design of effective ligands, where N-aryl scaffolds derived from benzylamines play a crucial role. chemimpex.com
Recent studies have demonstrated the use of NMBA in innovative catalytic reactions. For example, it has been used in the asymmetric hydroamination of vinyl arenes, a challenging but important transformation in organic synthesis. researchgate.net In 2024, a novel strategy was reported for the site-selective C(sp³)–H arylation of dialkylamines, a method that allows for the synthesis of valuable methylbenzylamines, which are important for drug discovery. google.com This highlights the compound's role in enabling previously difficult chemical transformations. Furthermore, manganese-pincer complexes have been utilized for the dehydrogenative synthesis of urea (B33335) derivatives, although secondary amines like this compound have shown resistance to this specific transformation under current conditions, pointing to areas for future catalyst optimization. acs.org
Table 1: Research Highlights in this compound-based Catalysis
| Research Area | Catalyst System/Method | Key Finding | Reference |
|---|---|---|---|
| Asymmetric Hydroamination | Chiral Et-FerroTANE ligand with this compound | Achieved asymmetric hydroamination of vinyl arenes with an alkylamine. | researchgate.net |
| C(sp³)–H Arylation | Hydrogen Atom Transfer (HAT) catalysis | Enabled site-selective arylation, circumventing the typically reactive N-methyl group. | google.com |
| C-N Cross-Coupling | Palladium-based catalysts with N-aryl ligands | Synthesized anilines and their derivatives, which are crucial chemical compounds. | chemimpex.com |
Integration of this compound in Sustainable Chemical Processes
The drive towards greener and more sustainable chemical manufacturing has positioned this compound as a key compound in several innovative applications. Its potential to replace less environmentally friendly chemicals and enable energy-efficient processes is a significant area of current research.
One of the most promising applications is in carbon capture technologies. This compound is listed among amine-based materials impregnated into granular adsorbents for capturing carbon dioxide (CO2). google.comtradeindia.com These solvent-based processes are critical for reducing greenhouse gas emissions from industrial flue gases. justia.com Research is ongoing to optimize these systems, including methods for regenerating the solvent and controlling emissions from the capture process itself. justia.com Formulations based on methylbenzylamine are also being explored as viable replacements for traditional solvents in applications like metal extraction. sincerechemicals.com
In the realm of synthesis, biocatalysis is emerging as a sustainable alternative to traditional chemical methods. While direct research on NMBA in biocatalysis is expanding, the broader application of biocatalysts, such as transaminases, for producing chiral amines showcases a move toward greener pharmaceutical manufacturing, a field where NMBA is a crucial building block. ethz.ch The development of automated, closed-loop systems that integrate artificial intelligence and data analysis is set to revolutionize sustainable chemistry, with applications in optimizing multi-step reaction-extraction processes involving compounds like this compound. nih.gov
Advanced Materials Science Applications Derived from this compound
The unique chemical properties of this compound and its derivatives make them valuable components in the formulation of advanced materials, particularly specialty polymers and composites. chemimpex.com
A significant application lies in the production of epoxy resins, which are used extensively in aerospace, automotive, and electronics industries. sincerechemicals.comnih.gov Derivatives of methylbenzylamine act as highly effective epoxy curing agents. sincerechemicals.com For example, 2-methylbenzylamine (B130908) derivatives have been shown to improve the glass transition temperature of aerospace composites by 15°C compared to standard amines. sincerechemicals.com The global market for polymer chemistry applications involving these amines is expanding rapidly, with consumption increasing 23% annually due to their use in novel epoxy curing formulations. sincerechemicals.com The structure of the amine curing agent is critical, as it dictates the cross-linking density and, consequently, the mechanical and thermal properties of the final cured resin. nih.govfabervanderende.com
Research is also exploring the use of fluorinated analogues, such as 4-Fluoro-N-methylbenzylamine, in the development of advanced polymers with specific properties like enhanced thermal stability. chemimpex.com The incorporation of such tailored building blocks allows for the fine-tuning of material characteristics to meet the demands of high-performance applications. chemimpex.comchemimpex.com
Table 2: this compound Derivatives in Materials Science
| Derivative/Application | Material Type | Key Improvement | Reference |
|---|---|---|---|
| 2-Methylbenzylamine derivatives | Aerospace Composites (Epoxy) | Increased glass transition temperature by 15°C. | sincerechemicals.com |
| This compound | Specialty Polymers | Contributes to desirable mechanical and thermal properties. | chemimpex.com |
| 4-Fluoro-N-methylbenzylamine | Advanced Polymers | Potential for increased thermal stability. | chemimpex.com |
Precision Synthesis of Bioactive this compound Analogues
This compound is a cornerstone building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmaceuticals. cienve.org.twcymitquimica.com The focus of emerging research is on developing highly precise and efficient synthetic routes to create novel bioactive analogues with improved efficacy and tailored properties.
The compound is a key intermediate in the production of major pharmaceuticals, including antihistamines like Cetirizine and various anticancer drug intermediates. sincerechemicals.com Its chiral forms are particularly valuable in asymmetric synthesis to produce enantiomerically pure drugs. sincerechemicals.com For example, (R)-(+)-α-methylbenzylamine is used as a chiral auxiliary in the synthesis of complex molecules. nih.gov
Modern synthetic methods are continuously being refined. Researchers are developing protecting groups, such as 4-(alkylamino)benzyl-N-methylamine, to facilitate the selective and efficient synthesis of N-methylamides and amines, overcoming common issues like over-methylation. clockss.org Innovations in multicomponent reactions, such as the zinc-mediated carbonyl alkylative amination, are providing new pathways to α-branched alkylamines, a common motif in biologically active molecules, using starting materials like this compound. acs.org Furthermore, studies on 2-substituted benzylamino-thiazoles have shown that modifications to the N-methylbenzylamino moiety can significantly impact the antiproliferative activity against cancer cell lines, with the N-desmethyl analogue demonstrating tenfold greater potency in one case. mdpi.com This highlights the importance of precision synthesis in tuning the biological activity of drug candidates.
Environmental Remediation Technologies
The presence of this compound and related aromatic amines in wastewater is an emerging environmental concern, driving research into new remediation and monitoring technologies. These compounds can be resistant to degradation and have the potential to form toxic disinfection by-products. cienve.org.tw
Studies examining the fate of NMBA in wastewater treatment have found that it can be resistant to biodegradation, particularly in anaerobic bioreactors. nih.gov A significant concern is the formation of carcinogenic nitrosamines, such as N-nitrosomethylbenzylamine, during subsequent chloramination of the treated effluent. nih.govcienve.org.tw Research has shown that while N,N-dimethylbenzylamine (DMBA) biodegrades significantly, NMBA is more persistent and can form nitroso-MBA with a 1% molar yield during chloramination. nih.gov
This has spurred research into advanced oxidation processes and other remediation strategies. The reaction of amines with ozone, a common disinfectant, is being studied to understand the formation of nitrate (B79036) and other by-products. ethz.ch These findings are crucial for developing wastewater treatment protocols that can effectively remove these contaminants and mitigate the risk of forming harmful by-products in water reuse scenarios. nih.gov Additionally, some benzenamine compounds are being investigated for their direct potential in remediation technologies, though this area of research is still in its early stages. The development of green and sustainable remediation methods, such as those using ozone micro-nano-bubbles, offers a promising future for efficiently treating water contaminated with various organic compounds. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Methylbenzylamine |
| 4-Fluoro-N-methylbenzylamine |
| N,N-dimethylbenzylamine |
| Cetirizine |
| (R)-(+)-α-methylbenzylamine |
| 4-(Alkylamino)benzyl-N-methylamine |
| N-nitrosomethylbenzylamine |
| Toluene |
| Benzaldehyde (B42025) |
| Methenamine, N-(phenyl methylene)- |
| Acetamide, N-methyl-N-(2-methyl phenyl) |
| Benzonitrile |
| Benzyl (B1604629) alcohol |
Q & A
Q. Resolution strategies :
- Dose-response studies to identify thresholds.
- Mechanistic assays (e.g., genotoxicity via Ames test).
- Species-specific metabolic profiling to reconcile interspecies differences .
Advanced: How is this compound applied in chemoselective probes for short-chain fatty acid (SCFA) analysis?
Recent work uses this compound as a reactive moiety to:
- Derivatize SCFAs (e.g., acetate, propionate) for UHPLC-MS detection .
- Enable magnetic separation of analytes, reducing matrix interference .
Protocol : Synthesize ¹³C-labeled internal standards for quantification; validate via spike-recovery assays in biological samples.
Basic: What safety protocols are critical when handling this compound?
- Avoid nitrosating agents : Reaction with NaNO₂ produces carcinogenic N-nitrosamines .
- PPE : Use nitrile gloves and fume hoods due to volatility and basicity (pH ~10–12).
- Storage : Inert atmosphere (N₂) to prevent oxidation .
Advanced: What mechanistic insights explain racemization in α-lithiated N-BOC-N-methylbenzylamine?
- Kinetic vs. thermodynamic control : (-)-Sparteine induces enantioselective lithiation (88% ee), but rapid racemization occurs via solvent-dependent inversion (THF vs. hexane) .
- Adduct stabilization : (S)-aminobenzyllithium-sparteine complexes restore enantioselectivity over 15–45 min .
Implications : Optimize solvent and electrophile addition timing for asymmetric synthesis.
Basic: Is this compound a validated biomarker for dietary intake?
- Source : Found in carrots (Daucus carota) and proposed as a biomarker .
- Validation gap : Limited clinical data; prioritize LC-MS/MS assays with isotopic dilution for specificity .
Advanced: How can green chemistry principles optimize this compound synthesis?
- Aqueous-phase alkylation : Reduces organic solvent use (e.g., 25% methylamine in H₂O) .
- Catalyst recycling : Pd-C recovery via filtration improves E-factor.
- Waste analysis : Monitor byproduct formation (e.g., benzyl alcohol) via GC-MS .
Advanced: How to address discrepancies in reported synthetic yields (e.g., 75% vs. lower values)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
